molecular formula C20H16FN5O2 B2984335 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide CAS No. 899738-18-2

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide

Cat. No.: B2984335
CAS No.: 899738-18-2
M. Wt: 377.379
InChI Key: VPGVAICOBAUJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized as a bioisostere of purine nucleobases . This structural class is extensively investigated in medicinal chemistry for developing novel anticancer agents, with derivatives demonstrating potent activity against a range of cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers . The pyrazolo[3,4-d]pyrimidine pharmacophore is designed to mimic ATP and competitively inhibit key oncogenic kinase enzymes . Related compounds in this class have been identified as promising inhibitors of critical signaling targets such as Cyclin-Dependent Kinase 2 (CDK2) , Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) , and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of these pathways can induce cell cycle arrest, promote apoptosis, and exhibit antiangiogenic effects . This compound is intended for non-human research applications only and is a valuable tool for investigating kinase biology and advancing the discovery of new targeted therapies. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-12-7-8-14(9-13(12)2)26-18-16(10-23-26)20(28)25(11-22-18)24-19(27)15-5-3-4-6-17(15)21/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGVAICOBAUJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class is known for its diverse biological activities, particularly in medicinal chemistry and pharmacology. The unique structure of this compound, characterized by a fused heterocyclic core and various functional groups, contributes to its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C20H15F2N5O2C_{20}H_{15}F_{2}N_{5}O_{2}, with a molecular weight of 395.4 g/mol. Its structure can be described as follows:

FeatureDescription
Core Structure Pyrazolo[3,4-d]pyrimidine
Substituents 3,4-Dimethylphenyl at the 1-position; Fluorobenzamide at the 2-position
Functional Groups Carbonyl (C=O), Amide (C=O-NH), and Fluoro group

Biological Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure often exhibit significant biological activities. Key findings regarding the biological activity of this specific compound include:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer progression, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Effects : Some derivatives in the pyrazolo[3,4-d]pyrimidine class have demonstrated anti-inflammatory properties, which may also extend to this compound.

Case Studies and Research Findings

Several studies have explored the biological effects of related pyrazolo[3,4-d]pyrimidine derivatives. Below are notable findings:

  • Study on Antitumor Activity : A derivative with a similar structure was tested against various cancer cell lines and showed significant inhibition of cell growth at micromolar concentrations. The study highlighted the importance of specific substitutions on the pyrazolo core for enhancing biological activity .
  • Kinase Inhibition Research : In a study focused on kinase inhibitors, compounds structurally similar to this compound exhibited moderate to high potency in inhibiting target kinases involved in tumor growth .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic efficacy. Interaction studies typically involve:

  • Molecular Docking Simulations : These simulations help predict how the compound binds to its target proteins.
  • In Vitro Assays : Testing the compound's effects on cultured cells provides insights into its biological activity and potential side effects.

Comparison with Similar Compounds

Substituent Modifications at Position 1

Compound Name R1 (Position 1) Key Properties/Activity Reference
Target Compound 3,4-Dimethylphenyl Enhanced lipophilicity; potential kinase inhibition
N-(1-(3-Chlorophenyl)-...-yl)-3-fluorobenzamide 3-Chlorophenyl Increased electron-withdrawing effects; unconfirmed antiviral activity
N-(1-(4-Fluorophenyl)-...-yl)-2-(trifluoromethyl)benzamide 4-Fluorophenyl Higher metabolic stability due to trifluoromethyl group
Example 53 (Patent) 5-Fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl Chromene ring introduces planar aromaticity; kinase targeting

Analysis :

  • Bulky substituents like chromene (Example 53, ) may sterically hinder target binding but increase selectivity for specific enzymes.

Modifications at Position 5 (Benzamide Group)

Compound Name R5 (Position 5) Notable Features Reference
Target Compound 2-Fluorobenzamide Moderate electron-withdrawing effects; balanced solubility
N-(...)-2-(Trifluoromethyl)benzamide 2-(Trifluoromethyl)benzamide Enhanced metabolic stability; higher molecular weight (~425 Da)
Compound 10a (Sulfonamide derivative) N-(Thiazol-2-yl)benzenesulfonamide Sulfonamide group improves antiviral activity (EC50: 40–90 µM)
1-(4-Chlorophenyl)-N-(...)-cyclopentanecarboxamide Cyclopentane carboxamide Bulky substituent reduces solubility; unconfirmed antimicrobial activity

Analysis :

  • The 2-fluorobenzamide group in the target compound offers a balance between electron-withdrawing effects and steric bulk, unlike the highly polar sulfonamide in Compound 10a .
  • Trifluoromethyl groups (e.g., ) increase resistance to oxidative metabolism but may reduce solubility.

Antimicrobial and Antiviral Profiles

  • Thiazolidinone derivatives (e.g., Compound XI in ) exhibit superior antimicrobial activity compared to the target compound’s benzamide group, suggesting that sulfur-containing moieties enhance interactions with bacterial targets.
  • Sulfonamide analogs (Compound 10a, ) show anti-HIV activity (EC50: 40–90 µM), implying that the pyrazolo-pyrimidine core is versatile for antiviral optimization.

Physicochemical Properties

Property Target Compound N-(...)-3-Fluorobenzamide Compound 10a
Molecular Weight ~383.8 Da 383.8 Da 714.01 Da
Calculated logP ~3.2 (estimated) ~3.5 ~4.8
Key Functional Groups 2-Fluoro, dimethylphenyl 3-Fluoro, chlorophenyl Sulfonamide, thiazole

Analysis :

  • The target compound’s lower molecular weight and logP compared to Compound 10a suggest better bioavailability.
  • Halogenated analogs (e.g., ) exhibit similar logP values but differ in electronic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.